3-Ethyl-1-isopropyl-1H-pyrazole
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Overview
Description
3-Ethyl-1-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction between ethyl hydrazine and isopropyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-Ethyl-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory pathways or microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-3,5-dimethyl-1H-pyrazole
Uniqueness
3-Ethyl-1-isopropyl-1H-pyrazole is unique due to its specific ethyl and isopropyl substituents, which can influence its chemical reactivity and biological activity. Compared to other pyrazole derivatives, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-ethyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H14N2/c1-4-8-5-6-10(9-8)7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
XGGZHRYEUQNCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1)C(C)C |
Origin of Product |
United States |
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